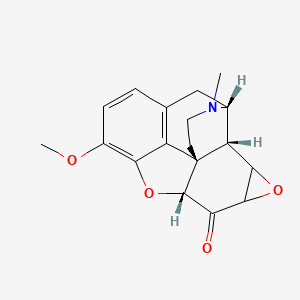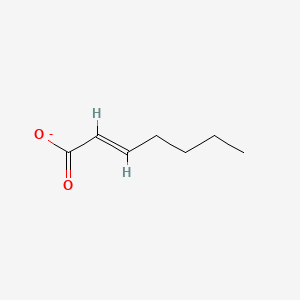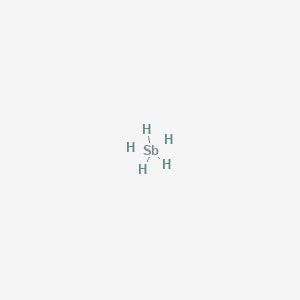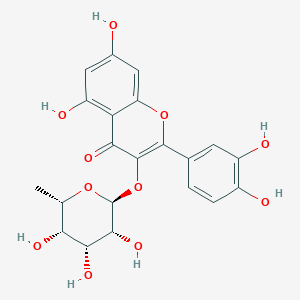](/img/structure/B1235670.png)
[Fe(SCN)4](-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(thiocyanato)ferrate(1-) is an iron coordination entity.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Growth Mechanism
The synthesis and growth mechanisms of various Fe-based nanostructures, including Fe(SCN)4, have been extensively studied. These nanostructures are notable for their potential applications in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery systems (Yang, Wu, & Hou, 2011).
2. Spin Crossover Behavior
Research on Fe(II) complexes, such as Fe3(NH2-trz)6(SCN)4(H2O)22·H2O, demonstrates interesting spin crossover (SCO) behavior. These complexes undergo reversible structural transformations impacting their magnetic properties, which is significant for materials science and magnetic applications (Chen et al., 2018).
3. Environmental Applications
The removal of thiocyanate (SCN-) from industrial waste-waters is crucial due to its toxic effects. Studies on the oxidation of thiocyanate by Fe(VI) and Fe(V) provide insights into environmentally friendly methods for SCN- removal, highlighting the role of Fe complexes in environmental remediation (Sharma, Burnett, O'Connor, & Cabelli, 2002).
4. Analytical Chemistry Applications
Fe(SCN)4 complexes are utilized in the gravimetric determination of iron. The Fe(III)-SCN complex forms a water-insoluble compound used for iron quantification, demonstrating the importance of these complexes in analytical chemistry (Méndez, Mateos, & Mateos, 1986).
5. Biomedical Research
The equilibrium between iron(III) ion and thiocyanate ion forming thiocyanatoiron(III) ion is used in the spectrophotometric determination of thiocyanate in human saliva. This is crucial in biomedical research for understanding the chemistry of biological fluids (Lahti, Vilpo, & Hovinen, 1999).
6. Biomagnetic Applications
Fe-based nanoparticles, such as those derived from Fe(SCN)4, are significant in biomagnetic applications. These nanoparticles have potential uses in magnetic nanodevices and biomedical fields (Sun et al., 2004).
Eigenschaften
Molekularformel |
C4FeN4S4- |
|---|---|
Molekulargewicht |
288.2 g/mol |
IUPAC-Name |
iron(3+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Fe/c4*2-1-3;/h4*3H;/q;;;;+3/p-4 |
InChI-Schlüssel |
SRKVOMOHFPGDSX-UHFFFAOYSA-J |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



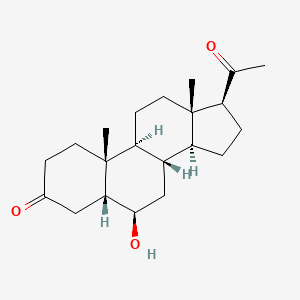
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)
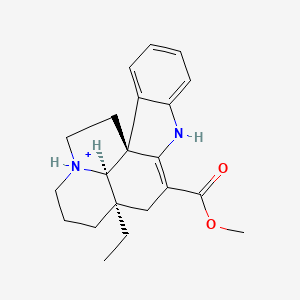

![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
